molecular formula C9H5ClO3 B12437224 3-Oxo-1,3-dihydro-2-benzofuran-1-carbonyl chloride CAS No. 75724-95-7

3-Oxo-1,3-dihydro-2-benzofuran-1-carbonyl chloride

Cat. No.: B12437224
CAS No.: 75724-95-7
M. Wt: 196.58 g/mol
InChI Key: XYKAJXOSGYGAMQ-UHFFFAOYSA-N
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Description

3-Oxo-1,3-dihydro-2-benzofuran-1-carbonyl chloride is an organic compound belonging to the benzofuran family Benzofurans are notable for their diverse biological activities and are widely used in pharmaceutical research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-1,3-dihydro-2-benzofuran-1-carbonyl chloride typically involves the reaction of 3-Oxo-1,3-dihydro-2-benzofuran-1-carboxylic acid with thionyl chloride. The reaction is carried out under reflux conditions, where the carboxylic acid is converted to the corresponding acyl chloride . The reaction conditions are optimized to achieve high yields and purity of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure cost-effectiveness and scalability. The reaction is typically carried out in large reactors with continuous monitoring of temperature and pressure to maintain optimal conditions.

Chemical Reactions Analysis

Types of Reactions

3-Oxo-1,3-dihydro-2-benzofuran-1-carbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.

    Hydrolysis: The compound can be hydrolyzed to form the corresponding carboxylic acid.

    Condensation Reactions: It can participate in condensation reactions to form more complex structures.

Common Reagents and Conditions

    Amines: React with the acyl chloride to form amides under mild conditions.

    Alcohols: React with the acyl chloride to form esters, often in the presence of a base such as pyridine.

    Water: Hydrolyzes the acyl chloride to form the carboxylic acid.

Major Products Formed

    Amides: Formed from the reaction with amines.

    Esters: Formed from the reaction with alcohols.

    Carboxylic Acid: Formed from hydrolysis.

Scientific Research Applications

3-Oxo-1,3-dihydro-2-benzofuran-1-carbonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Oxo-1,3-dihydro-2-benzofuran-1-carbonyl chloride involves its reactivity as an acylating agent. It can acylate nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This reactivity is exploited in the synthesis of various derivatives with potential biological activities. The molecular targets and pathways involved depend on the specific derivatives formed and their interactions with biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Oxo-1,3-dihydro-2-benzofuran-1-carbonyl chloride is unique due to its high reactivity as an acylating agent

Properties

CAS No.

75724-95-7

Molecular Formula

C9H5ClO3

Molecular Weight

196.58 g/mol

IUPAC Name

3-oxo-1H-2-benzofuran-1-carbonyl chloride

InChI

InChI=1S/C9H5ClO3/c10-8(11)7-5-3-1-2-4-6(5)9(12)13-7/h1-4,7H

InChI Key

XYKAJXOSGYGAMQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(OC2=O)C(=O)Cl

Origin of Product

United States

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